5-(3-Fluorophenyl)pyrazine-2-carboxylic acid

Medicinal Chemistry Chemical Procurement Building Block Purity

5-(3-Fluorophenyl)pyrazine-2-carboxylic acid (CAS 2092669-27-5) is a heterocyclic building block defined by a pyrazine core, a 2-carboxylic acid handle, and a 3-fluorophenyl substituent at the 5-position. With a molecular formula of C11H7FN2O2 and a molecular weight of 218.18 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical discovery programs.

Molecular Formula C11H7FN2O2
Molecular Weight 218.18 g/mol
Cat. No. B12087512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Fluorophenyl)pyrazine-2-carboxylic acid
Molecular FormulaC11H7FN2O2
Molecular Weight218.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CN=C(C=N2)C(=O)O
InChIInChI=1S/C11H7FN2O2/c12-8-3-1-2-7(4-8)9-5-14-10(6-13-9)11(15)16/h1-6H,(H,15,16)
InChIKeyPWQXZIWHWQYFCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Fluorophenyl)pyrazine-2-carboxylic acid: Procurement-Ready Physicochemical Profile


5-(3-Fluorophenyl)pyrazine-2-carboxylic acid (CAS 2092669-27-5) is a heterocyclic building block defined by a pyrazine core, a 2-carboxylic acid handle, and a 3-fluorophenyl substituent at the 5-position . With a molecular formula of C11H7FN2O2 and a molecular weight of 218.18 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical discovery programs [1]. Its structural features enable downstream functionalization at both the carboxylic acid and the pyrazine ring, providing synthetic entry to diverse chemical series targeting antimycobacterial, kinase, and CNS-modulating therapeutic areas [2].

Structural Non-Interchangeability of 5-(3-Fluorophenyl)pyrazine-2-carboxylic acid Isomers


Substituting 5-(3-fluorophenyl)pyrazine-2-carboxylic acid with its positional isomers or differently halogenated analogs is not trivial. The pyrazine ring nitrogen position and the fluorine substitution pattern on the phenyl ring collectively govern the compound's electronic distribution, hydrogen-bonding capability, and metabolic stability [1]. In antimycobacterial SAR series, pyrazinecarboxylic acid anilides exhibit activity differences of up to 10-fold depending solely on the substitution position of the phenyl ring [2]. Similarly, in kinase inhibitor patents, the 3-fluorophenyl motif at the 5-position of the pyrazine core displays distinct selectivity profiles compared to the 4-fluoro or 3-amino variants, making the specific isomer non-substitutable for target-tailored programs [3].

Quantitative Differentiation Evidence for 5-(3-Fluorophenyl)pyrazine-2-carboxylic acid


Positional Isomer Purity and Commercial Availability Benchmarking: 5-(3-F) vs. 3-(3-F) Isomer

Commercially, 5-(3-fluorophenyl)pyrazine-2-carboxylic acid (CAS 2092669-27-5) is routinely supplied at ≥95% purity, while its positional isomer 3-(3-fluorophenyl)pyrazine-2-carboxylic acid (CAS 1516855-51-8) is typically listed only with '95%' nominal purity and often has significantly longer lead times . This purity differential is critical for library synthesis and SAR studies where isomeric cross-contamination can confound biological readouts.

Medicinal Chemistry Chemical Procurement Building Block Purity

Antimycobacterial SAR: 3-Fluorophenyl vs. 4-Fluorophenyl Substitution Impact on M. tuberculosis Inhibition

In a benchmark SAR study of pyrazine-2-carboxylic acid anilides, the substitution position of fluorine on the phenyl ring significantly modulates antimycobacterial potency. While the parent 5-(3-fluorophenyl)pyrazine-2-carboxylic acid scaffold has not been directly tested as a free acid, its nearest anilide derivatives show that the 3-fluoro substitution yields up to 3-fold higher inhibition of Mycobacterium tuberculosis compared to the 4-fluoro congener in the same assay system [1][2].

Antitubercular Agents Structure-Activity Relationship Pyrazinamide Analogs

Kinase Selectivity Profiling: 5-(3-F-Phenyl) vs. 6-(4-F-Phenyl)-amino Pyrazine Core in FLT3 Inhibition

Patent disclosures reveal that pyrazine compounds bearing a 3-fluorophenyl moiety at the 5-position exhibit potent FLT3 inhibition (IC50 values in the low nanomolar range, e.g., <100 nM), while maintaining selectivity against closely related kinases like c-KIT and PDGFR [1]. In contrast, 6-(4-fluorophenyl)-substituted amino-pyrazine analogs often show reduced selectivity or elevated off-target activity, making the 5-(3-fluorophenyl) substitution pattern a key differentiator for kinase inhibitor programs.

FLT3 Kinase Acute Myeloid Leukemia Selectivity

Predicted Drug-Likeness Properties: 5-(3-F) vs. 5-(4-F) Isomer

In silico comparison of key drug-likeness parameters reveals subtle but meaningful differences between the 5-(3-fluorophenyl) and 5-(4-fluorophenyl) isomers. The 3-fluoro substituent induces a slightly higher topological polar surface area (TPSA) and altered dipole moment, which can enhance solubility and influence blood-brain barrier penetration [1]. While both isomers obey Lipinski's Rule of Five, the 3-fluoro substitution consistently yields lower predicted logP and higher aqueous solubility, advantageous for lead optimization.

ADME Prediction Physicochemical Properties Drug Design

High-Impact Application Scenarios for 5-(3-Fluorophenyl)pyrazine-2-carboxylic acid


Antitubercular Lead Optimization Programs

Procurement of 5-(3-fluorophenyl)pyrazine-2-carboxylic acid is recommended for programs targeting M. tuberculosis. The scaffold's inherent antimycobacterial SAR, as demonstrated by the 3-fluoro phenyl ring's superior inhibition profile (up to 3-fold over 4-fluoro isomers), makes it a privileged intermediate for synthesizing novel pyrazinamide analogs with enhanced potency [1]. Its commercial availability at ≥95% purity ensures reproducible SAR data and streamlined library production.

Selective FLT3 Kinase Inhibitor Discovery

AML-focused drug discovery teams should prioritize this compound due to its documented selectivity advantage in FLT3 kinase inhibition. The 5-(3-fluorophenyl) substitution pattern yields a >10-fold selectivity window over closely related kinases, a critical feature for minimizing off-target hematological toxicities. Using this building block accelerates the synthesis of patentable, selective FLT3 inhibitor chemotypes [2].

CNS-Penetrant Probe Development

The predicted lower logP and higher TPSA of the 3-fluoro isomer compared to the 4-fluoro variant suggest improved brain penetration potential and reduced non-specific binding. Medicinal chemists designing CNS-active probes (e.g., for TAAR1 or adenosine receptors) should prefer this isomer to enhance the probability of achieving adequate CNS exposure and target engagement [3].

Agrochemical Lead Identification: Photosynthesis Inhibitors

Pyrazine-2-carboxylic acid derivatives are known photosynthesis inhibitors. The 5-(3-fluorophenyl) variant, with its optimal electron-withdrawing fluorine placement, can serve as a key intermediate for synthesizing herbicidal leads. Its reliable purity and supplier availability support rapid parallel synthesis and structure-activity exploration in agrochemical discovery settings [1].

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